MDM2-p53-IN-16

Cancer Research MDM2-p53 Interaction Biochemical Assay

MDM2-p53-IN-16 is a spirooxindole-derived small molecule inhibitor that disrupts the protein-protein interaction between the MDM2 oncoprotein and the p53 tumor suppressor. It belongs to the chemical class of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives, as disclosed in patent WO2015155332.

Molecular Formula C32H33N3O5
Molecular Weight 539.6 g/mol
Cat. No. B10854685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDM2-p53-IN-16
Molecular FormulaC32H33N3O5
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C32H33N3O5/c1-20(2)18-26(32(39)40-3)35-30(37)25(19-21-12-6-4-7-13-21)34-31(38)29(36)27-23-16-10-11-17-24(23)33-28(27)22-14-8-5-9-15-22/h4-17,20,25-26,33H,18-19H2,1-3H3,(H,34,38)(H,35,37)/t25-,26-/m0/s1
InChIKeyANEVZIOZUQXCFC-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDM2-p53-IN-16 for Cancer Research Procurement: A Spirooxindole MDM2-p53 Interaction Inhibitor


MDM2-p53-IN-16 is a spirooxindole-derived small molecule inhibitor [1] that disrupts the protein-protein interaction between the MDM2 oncoprotein and the p53 tumor suppressor . It belongs to the chemical class of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives, as disclosed in patent WO2015155332 [2]. By binding to the p53-binding pocket of MDM2, MDM2-p53-IN-16 prevents MDM2-mediated ubiquitination and degradation of p53, thereby reactivating the p53 pathway .

Why MDM2-p53-IN-16 is Not Interchangeable with Other MDM2-p53 Inhibitors: The Procurement Case for Precision


MDM2 inhibitors are not a monolithic class; they exhibit substantial variability in biochemical potency, cellular activity, and off-target profiles [1]. The IC50 value for disrupting the MDM2-p53 complex spans over three orders of magnitude across commercially available inhibitors, from 0.045 nM for AMG 232 to 90 nM for Nutlin-3a . These differences directly impact the concentration required to achieve target engagement in cellular assays and can lead to divergent biological readouts [2]. Furthermore, structurally distinct inhibitor chemotypes, such as spirooxindoles versus imidazolines, may possess unique off-target interactions that influence experimental interpretation [3]. Therefore, substituting one MDM2 inhibitor for another without verifying the specific biochemical and cellular parameters of the chosen compound risks confounding results and misinterpreting p53-dependent phenotypes.

MDM2-p53-IN-16 Procurement Guide: Quantified Differentiation Against Key MDM2 Inhibitor Comparators


Biochemical Potency Comparison: MDM2-p53-IN-16 vs. First-Generation Inhibitor Nutlin-3a

MDM2-p53-IN-16 demonstrates a 21-fold improvement in biochemical potency for disrupting the MDM2-p53 protein-protein interaction compared to the first-generation MDM2 inhibitor Nutlin-3a . This quantitative difference in IC50 indicates that significantly lower concentrations of MDM2-p53-IN-16 are required to achieve equivalent target engagement in cell-free systems.

Cancer Research MDM2-p53 Interaction Biochemical Assay

Cellular Anti-Proliferative Activity in Glioblastoma: MDM2-p53-IN-16 vs. Nutlin-3a

In U87MG glioblastoma cells, MDM2-p53-IN-16 exhibits a cellular anti-proliferative IC50 of 1.2 µM after 48 hours [1]. While this absolute potency is moderate, it is approximately 4-fold more potent than Nutlin-3a, which has a reported cellular IC50 of around 5 µM in the same U87MG cell line under similar conditions [2][3].

Glioblastoma Cell Proliferation Cellular Assay

Biochemical Potency in Context: MDM2-p53-IN-16 vs. Clinically Advanced Inhibitors

MDM2-p53-IN-16 (IC50 = 4.3 nM) occupies a distinct potency niche among MDM2 inhibitors. It is 1.4-fold less potent than the clinical-stage inhibitor RG7388 (Idasanutlin, IC50 = 6 nM) [1] and 7-fold less potent than AMG 232 (IC50 = 0.6 nM) , but remains a high-potency tool compound for basic research. Importantly, MDM2-p53-IN-16 is 6-fold more potent than the structurally related spirooxindole MDM2-p53-IN-15 (IC50 = 26.1 nM) .

MDM2-p53 Interaction Biochemical Assay Clinical Candidate

Unique Off-Target Profile: TSPO Binding as a Differentiating Secondary Pharmacology

MDM2-p53-IN-16 exhibits a characterized off-target interaction with the translocator protein (TSPO), binding with a Ki of 87.2 nM [1]. In contrast, Nutlin-3a is not reported to bind TSPO [2]. This secondary pharmacology is a quantifiable difference that must be considered during experimental design.

Off-Target Selectivity Translocator Protein

Optimal Application Scenarios for MDM2-p53-IN-16 Procurement Based on Evidence


Study of p53 Reactivation in Wild-Type p53 Glioblastoma Models

Given its potent biochemical IC50 of 4.3 nM and demonstrated cellular activity (IC50 of 1.2 µM in U87MG cells), MDM2-p53-IN-16 is a suitable tool compound for investigating p53 pathway reactivation in glioblastoma [1]. Its 4-fold greater cellular potency compared to Nutlin-3a [2] makes it a preferred choice for studies requiring robust p53 stabilization in GBM cell lines with minimal compound usage.

Investigating MDM2-p53 Inhibition with Defined TSPO Co-Engagement

The well-characterized TSPO binding affinity (Ki = 87.2 nM) of MDM2-p53-IN-16 [1] makes it a unique probe for studying the intersection of p53 and TSPO signaling, particularly in glioblastoma where TSPO is overexpressed [2]. For researchers intentionally exploring this dual-target pharmacology, MDM2-p53-IN-16 offers a defined profile, unlike other MDM2 inhibitors lacking this secondary activity.

Structure-Activity Relationship (SAR) Studies within the Spirooxindole Series

As a derivative from the WO2015155332 patent family [1], MDM2-p53-IN-16 serves as a key data point for SAR campaigns focused on spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one MDM2 inhibitors. Its 6-fold improvement in biochemical potency over the closely related analog MDM2-p53-IN-15 (IC50 = 26.1 nM) [2] provides a clear quantitative benchmark for evaluating the impact of specific structural modifications on target engagement.

Cancer Research Requiring Potent Biochemical Inhibition Without Ultra-High Affinity

MDM2-p53-IN-16 offers a potency level (IC50 = 4.3 nM) that is high but significantly lower than picomolar clinical candidates like AMG 232 (IC50 = 0.6 nM) [1]. This intermediate potency can be advantageous in assays where extremely high affinity leads to rapid receptor saturation, narrow dynamic ranges, or complex binding kinetics. It provides a reliable p53 reactivation signal while minimizing the experimental noise associated with ultra-potent compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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